molecular formula C10H13N3O B14904599 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one

1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one

Cat. No.: B14904599
M. Wt: 191.23 g/mol
InChI Key: QUTNPGUCYIXYNI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one (CAS: 59937-19-8) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,4-diazepin-5-one moiety. The molecule is substituted with methyl groups at positions 1 and 8, contributing to its lipophilic character. It is described as a white crystalline powder, indicative of high purity and stability under standard conditions .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1,8-dimethyl-3,4-dihydro-2H-pyrido[2,3-e][1,4]diazepin-5-one

InChI

InChI=1S/C10H13N3O/c1-7-3-4-8-9(12-7)13(2)6-5-11-10(8)14/h3-4H,5-6H2,1-2H3,(H,11,14)

InChI Key

QUTNPGUCYIXYNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NCCN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyridine derivative with a suitable amine, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione

  • Structural Differences: This analog contains a pyrimidine-diazepine-dione core instead of a pyridine-diazepinone system. Substituents include an ethoxymethyl group at position 1 and a phenyl group at position 7.
  • Synthesis : Synthesized via LiAlH4 reduction of intermediates, followed by hydrogen bonding-driven crystallization .
  • The phenyl group enhances π-π stacking interactions with biological targets, while the ethoxymethyl group improves solubility .

Benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one Derivatives

  • Structural Differences: Replaces the pyridine ring with a thienoquinoline system. Substituents like 6-methyl-3-pyridyl at C-7 are introduced via Suzuki-Miyaura coupling.
  • Synthesis : Late-stage Suzuki coupling enables modular diversification, critical for optimizing kinase inhibitor potency .
  • Biological Activity : These compounds are tailored for receptor tyrosine kinase inhibition, with C-7 substituents influencing cellular potency and selectivity .

4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one

  • Structural Differences: Features a dipyrido-diazepinone scaffold (two fused pyridine rings) instead of a single pyridine ring.
  • Regulatory Relevance: Listed as a pharmaceutical impurity (EP standard) with CAS 287980-84-1.

2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl) Acetic Acid

  • Structural Differences : Incorporates a pyrido-indole core with ethoxycarbonyl and methoxy substituents.
  • Biological Activity: A potent aldose reductase inhibitor (IC50 in nanomolar range) with 750-fold selectivity over aldehyde reductase. The acetic acid group is critical for binding to the enzyme’s active site .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Highlights Biological Activity/Application
1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one Pyrido-diazepinone 1,8-dimethyl Not specified Under investigation (structural lead)
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4-dione Pyrimido-diazepine-dione Ethoxymethyl, phenyl LiAlH4 reduction Antitumor, HIV-1 RT inhibition
Benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one derivatives Thienoquinoline-diazepinone 6-methyl-3-pyridyl (C-7) Suzuki-Miyaura coupling Kinase inhibition
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one Dipyrido-diazepinone 4-methyl Not specified Pharmaceutical impurity standard
Pyrido[4,3-b]indol-5(2H)-yl acetic acid derivative Pyrido-indole Ethoxycarbonyl, methoxy, acetic acid Multi-step organic synthesis Aldose reductase inhibition

Key Findings and Implications

Structural Flexibility: Diazepinone derivatives exhibit tunable bioactivity through modifications to the core heterocycle and substituents. For example: Pyridine vs. Thienoquinoline cores: Pyridine-based systems (e.g., the target compound) may offer better CNS penetration, while thienoquinoline derivatives () are optimized for kinase inhibition . Substituent Effects: Methyl groups (as in the target compound) enhance lipophilicity, whereas ethoxymethyl or carboxylic acid groups () improve solubility or target binding .

Synthetic Strategies : Late-stage functionalization (e.g., Suzuki coupling in ) allows rapid diversification, critical for drug discovery. In contrast, classical reductions () are useful for scaffold assembly .

Regulatory and Industrial Relevance: Impurities like 4-methyl-dipyrido-diazepinone () highlight the need for rigorous quality control in pharmaceutical manufacturing .

Unanswered Questions: The pharmacological profile of 1,8-dimethyl-pyrido-diazepinone remains underexplored compared to its analogs.

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